molecular formula C22H19N5O2 B2564539 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 1257551-37-3

3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No.: B2564539
CAS No.: 1257551-37-3
M. Wt: 385.427
InChI Key: IBBGHKALUOGNJA-UHFFFAOYSA-N
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Description

3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzofuran moiety linked via a piperazine core to a pyridazine-pyridine hybrid system. This molecular architecture is characteristic of compounds designed to interact with biological targets, particularly protein kinases . The intentional inclusion of both benzofuran and piperazine pharmacophores is a strategic application of molecular hybridization . The benzofuran scaffold is a privileged structure in drug design, widely documented for its diverse pharmacological potential, including anti-inflammatory, anticancer, and antiviral activities . The piperazine ring is another highly valuable heterocycle that greatly improves the drug-like properties of molecules, often enhancing solubility and contributing to target binding affinity, which is why it is frequently found in many FDA-approved therapeutics . This specific compound is intended for research applications only, including but not limited to, in vitro biochemical assay development, high-throughput screening campaigns, and as a key intermediate in the synthesis of more complex chemical entities for pharmacological evaluation. Researchers can leverage this compound to explore new chemical space in the development of targeted therapies. Please note: This product is strictly for research use in a controlled laboratory environment. It is not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related uses.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-22(20-15-16-5-1-2-7-19(16)29-20)27-13-11-26(12-14-27)21-9-8-18(24-25-21)17-6-3-4-10-23-17/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBGHKALUOGNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multiple steps, starting with the preparation of the benzofuran and pyridazine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent. The piperazine ring is then introduced via a nucleophilic substitution reaction, followed by the coupling of the pyridazine core through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()

Structural Similarities and Differences :

  • Shared Features : Both compounds possess a pyridazine core and a piperazine group at the 3-position.
  • Key Differences: The target compound substitutes the piperazine with a benzofuran-carbonyl group, whereas the analog in features a 3-(4-chlorophenoxy)propyl chain. The pyridazine ring in the analog is substituted with chlorine at the 3-position, absent in the target compound.

Pharmacological Implications :

  • Chlorine substituents in the analog (e.g., 3-Cl) are electron-withdrawing, which could increase metabolic stability but also toxicity risks. The absence of chlorine in the target compound might reduce off-target effects .
  • Both compounds likely exhibit anti-platelet or antibacterial activity due to shared pyridazine-piperazine pharmacophores, though specific target affinities may differ .

Table 1: Structural and Functional Comparison

Feature Target Compound 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
Pyridazine Substituents 6-(Pyridin-2-yl) 3-Chloro
Piperazine Substituent 1-Benzofuran-2-carbonyl 3-(4-Chlorophenoxy)propyl
Molecular Weight (approx.) ~440 g/mol ~450 g/mol
Potential Activity Antiviral, CNS-targeted Anti-platelet, antibacterial

Comparison with Ethyl (6R)-6-{-4-[3-(-methyl-1H-pyrazol-1-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate ()

Structural Similarities and Differences :

  • Shared Features : Both compounds incorporate a piperazine group linked to a pyridinyl moiety.
  • Key Differences :
    • The target compound uses a pyridazine core, while the patent example () employs a pyridine-spiroazetidine hybrid.
    • The spiroazetidine and ester groups in the patent compound introduce conformational rigidity and metabolic susceptibility, absent in the target compound.

Pharmacological Implications :

  • The spiroazetidine in the patent compound may enhance selectivity for central nervous system (CNS) targets due to rigid geometry, whereas the benzofuran-carbonyl in the target compound could favor peripheral or dual-target activity .
  • The pyridazine core in the target compound is less common in CNS drugs compared to pyridine-spiro systems, suggesting divergent therapeutic applications (e.g., antiviral vs. neuropsychiatric) .

Table 2: Pharmacokinetic Comparison

Property Target Compound Patent Compound (Example 9)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to ester group)
Metabolic Stability High (aromatic groups resist oxidation) Moderate (ester hydrolysis susceptibility)
Target Likelihood Kinase inhibition, viral protease GPCRs (e.g., serotonin/dopamine receptors)

Research Findings and Mechanistic Insights

  • Anti-Viral Potential: The benzofuran-carbonyl group in the target compound resembles motifs in HIV protease inhibitors, suggesting possible antiviral mechanisms .
  • CNS Penetration : While the patent compound () is optimized for CNS delivery via spiroazetidine, the target compound’s benzofuran group may also support brain uptake, albeit with less specificity .
  • Toxicity Profile : The absence of chlorine substituents in the target compound could reduce hepatotoxicity risks compared to chlorinated analogs in .

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